molecular formula C31H30N2O6S B11588326 2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B11588326
M. Wt: 558.6 g/mol
InChI Key: WVUQTJKXUDLZGI-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxybenzenesulfonyl)-N-[(3-phenoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many natural products and pharmaceuticals. The presence of sulfonyl and carboxamide groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxybenzenesulfonyl)-N-[(3-phenoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced using 3,4-dimethoxybenzenesulfonyl chloride, which reacts with the tetrahydroisoquinoline derivative under basic conditions.

    Attachment of the Phenoxyphenyl Group: This step involves the reaction of the intermediate with 3-phenoxybenzyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of sulfides and reduced aromatic compounds.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(3,4-Dimethoxybenzenesulfonyl)-N-[(3-phenoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **2-(3,4-Dimethoxybenzenesulfonyl)-N-[(3-phenoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
  • 3,4-Dimethoxybenzenesulfonyl chloride
  • 3-Phenoxybenzyl chloride

Uniqueness

The uniqueness of 2-(3,4-Dimethoxybenzenesulfonyl)-N-[(3-phenoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide lies in its complex structure, which combines multiple functional groups and aromatic systems. This complexity allows for a wide range of chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C31H30N2O6S

Molecular Weight

558.6 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)sulfonyl-N-[(3-phenoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C31H30N2O6S/c1-37-29-16-15-27(19-30(29)38-2)40(35,36)33-21-24-11-7-6-10-23(24)18-28(33)31(34)32-20-22-9-8-14-26(17-22)39-25-12-4-3-5-13-25/h3-17,19,28H,18,20-21H2,1-2H3,(H,32,34)

InChI Key

WVUQTJKXUDLZGI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NCC4=CC(=CC=C4)OC5=CC=CC=C5)OC

Origin of Product

United States

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